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Compound of Interest

Compound Name:
4-(Methoxycarbonyl)-3-

methylbenzoic acid

CAS No.: 116934-87-3

Cat. No.: B184086

Get Quote

The electronic effects of substituents, namely the inductive and resonance effects, are key to

understanding the properties of benzoic acid isomers. Electron-withdrawing groups (EWGs)

like -NO₂ and -Cl increase acidity by stabilizing the conjugate base, while electron-donating

groups (EDGs) like -NH₂ and -OH decrease acidity.

Acidity (pKa)
The acidity of substituted benzoic acids is quantified by their pKa values. A lower pKa indicates

a stronger acid. The position of the substituent determines the extent to which it influences the

carboxyl group.

Inductive Effect: This is an effect transmitted through sigma bonds and is distance-

dependent. It is strongest at the ortho position and weakest at the para position.

Resonance Effect: This involves the delocalization of electrons through the pi system and is

most pronounced at the ortho and para positions.
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Ortho Effect: Ortho substituents, regardless of their electronic nature, often cause a greater

increase in acidity than predicted. This is attributed to a combination of steric hindrance,

which can force the carboxyl group out of the plane of the benzene ring, and intramolecular

hydrogen bonding.

The interplay of these effects leads to distinct acidity trends for different substituents. For

chloro-substituted benzoic acids, the ortho isomer is the most acidic, while the para isomer is

the least acidic.[1] In the case of nitro-substituted benzoic acids, the ortho isomer is the most

acidic, and the meta is the least.[2] For amino-substituted benzoic acids, the meta isomer is the

most acidic.[2]

Table 1: pKa Values of Isomeric Substituted Benzoic Acids in Water

Substituent
Ortho- Isomer
pKa

Meta- Isomer
pKa

Para- Isomer
pKa

Reference
Benzoic Acid
pKa

-H 4.20 4.20 4.20 4.20

-NH₂ 4.78 4.55 ~2.44 4.20

-OH 2.98 4.06 4.58 4.20

-Cl 2.94 3.83 3.98 4.20

-NO₂ 2.17 3.45 3.43 4.20

Note: pKa values can vary slightly depending on experimental conditions. Data compiled from

multiple sources.[2][3][4]
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Substituent position effects on benzoic acid acidity.

Solubility
The solubility of substituted benzoic acids depends on the interplay between the polarity of the

substituent, the solvent, and the crystal lattice energy of the solid. Generally, these compounds

show low solubility in water but are more soluble in organic solvents.[5] Solubility in water

increases with temperature.[6]

In Water: Substituents that can form hydrogen bonds (e.g., -OH, -NH₂) can increase water

solubility, but this effect is also dependent on the isomer. For example, the intramolecular

hydrogen bonding in o-hydroxybenzoic acid (salicylic acid) reduces its interaction with water,

making it less soluble than its m- and p- isomers.

In Organic Solvents: Solubility in organic solvents like ethanol, acetone, and

dichloromethane is generally higher due to the nonpolar nature of the benzene ring.[5][6]

Table 2: Solubility of Isomeric Nitrobenzoic Acids ( g/100g of solvent at 25°C)
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Solvent
o-Nitrobenzoic
Acid

m-Nitrobenzoic
Acid

p-Nitrobenzoic
Acid

Water 0.21 0.35 0.04

Ethanol 25.8 29.5 3.5

Acetone - 45.2 8.2

Toluene 3.5 0.9 0.2

Note: Data extracted from various sources on nitrobenzoic acid solubility.[7]

Spectroscopic Properties Comparison
Spectroscopic techniques are crucial for the identification and characterization of benzoic acid

isomers.

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹³C) atoms. The chemical shifts are influenced by the electronic effects of the

substituent.

¹H NMR: The aromatic protons typically appear in the range of 7.4-8.2 ppm.[8] The proton

ortho to the carboxyl group is usually the most deshielded (highest ppm value). Substituents

cause predictable shifts in the signals of adjacent ring protons.

¹³C NMR: The carboxyl carbon appears significantly downfield (~165-175 ppm).[9] The

aromatic carbons resonate between ~128-135 ppm. The carbon atom attached to the

substituent (ipso-carbon) shows a characteristic chemical shift depending on the

substituent's nature.[9] Due to symmetry, para-substituted isomers often show fewer signals

in the ¹³C NMR spectrum than ortho or meta isomers.[9]

Table 3: Approximate ¹³C NMR Chemical Shifts (ppm) for Key Carbons in Substituted Benzoic

Acids
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Substituent Isomer C-COOH
C-ipso
(Substituent)

Aromatic
Carbons
(Range)

-OH ortho ~171 ~161 118-136

meta ~167 ~158 118-132

para ~168 ~161 116-133

-NO₂ ortho ~166 ~149 125-136

meta ~165 ~148 125-136

para ~165 ~151 124-132

Note: Chemical shifts are approximate and depend on the solvent used.[9][10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For substituted benzoic acids, key

absorption bands include:

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-

bonded carboxylic acid dimer.[11]

C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹. Intramolecular hydrogen

bonding (in ortho isomers) can shift this band to a lower wavenumber.

C=C Stretch: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ region.[12]

C-O Stretch: Found in the 1200-1320 cm⁻¹ range.[12]

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Isomeric Hydroxybenzoic Acids
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Vibration
o-Hydroxybenzoic
Acid

m-Hydroxybenzoic
Acid

p-Hydroxybenzoic
Acid

O-H (Carboxylic Acid)
~3230 (Intramolecular

H-bond)
~3000-2500 (Broad) ~3000-2500 (Broad)

C=O (Carboxylic Acid) ~1665 ~1690 ~1685

O-H (Phenolic) ~3230 ~3350 ~3380

Note: Frequencies are approximate and can vary based on the sample state (solid vs.

solution).[13]

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The benzene ring and carboxyl group are the primary chromophores.

Substituents on the benzene ring can cause a shift in the maximum absorption wavelength

(λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths

(hypsochromic or blue shift).[14]

The extent and direction of the shift depend on the nature of the substituent and its position

relative to the carboxyl group.[15][16]

Table 5: UV-Vis Absorption Maxima (λmax) in Ethanol

Substituent Ortho- Isomer (nm) Meta- Isomer (nm) Para- Isomer (nm)

-H (Benzoic Acid) 230, 274 230, 274 230, 274

-NH₂ 237, 321 227, 310 288

-NO₂ 255 258 268

Note: Values are approximate and can be influenced by solvent and pH.[17]
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Accurate determination of physicochemical properties is essential. Below are standardized

protocols for measuring pKa and solubility.

Protocol: pKa Determination by Potentiometric Titration
This method involves titrating the acidic compound with a strong base and monitoring the pH

change.[18][19]

Methodology:

Preparation: Prepare a standard solution of the substituted benzoic acid (e.g., 0.01 M) in a

suitable solvent (e.g., a water-ethanol mixture for poorly soluble compounds). Also, prepare

a standardized solution of a strong base (e.g., 0.1 M NaOH).

Calibration: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

Titration: Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a

magnetic stirrer. Immerse the calibrated pH electrode.

Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a

burette. Record the pH after each addition, allowing the reading to stabilize.

Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at

the half-equivalence point (the point where half of the acid has been neutralized).

Alternatively, use the first or second derivative of the curve to accurately determine the

equivalence point.
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Experimental workflow for pKa determination.

Protocol: Solubility Determination by the Gravimetric
Method
This method involves preparing a saturated solution and determining the mass of the dissolved

solute after evaporating the solvent.[5]

Methodology:
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Equilibration: Add an excess amount of the solid substituted benzoic acid to a known volume

of the chosen solvent in a sealed container (e.g., a screw-cap vial).

Saturation: Agitate the mixture at a constant temperature (e.g., in a shaker bath at 25°C) for

a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Separation: Allow the undissolved solid to settle. Carefully withdraw a precise volume of the

clear, saturated supernatant using a filtered syringe to avoid transferring any solid particles.

Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., a beaker or

evaporating dish).

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum

oven at a temperature that will not cause the solute to decompose.

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of

solvent used.
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Experimental workflow for solubility determination.
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[https://www.benchchem.com/product/b184086/docs#physicochemical-properties-acidity-
and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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